1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a synthetic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 398.4 g/mol. This compound is classified as an organic molecule, specifically a urea derivative that incorporates a dihydropyridazine moiety, which is known for its potential biological activities.
The synthesis of 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea typically involves multi-step reactions that can include:
Technical details about specific reagents, solvents, and reaction conditions would depend on the precise synthetic route chosen, which may vary among different research studies.
The molecular structure of 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea can be represented using various structural notations:
InChI=1S/C20H22N4O5/c1-27-14-6-7-15(18(13-14)28-2)22-20(26)21-10-4-11-24-19(25)9-8-16(23-24)17-5-3-12-29-17/h3,5-9,12-13H,4,10-11H2,1-2H3,(H2,21,22,26)This notation provides a standardized way to represent the compound's structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| SMILES | COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3) |
The compound may participate in various chemical reactions typical of urea derivatives and pyridazine-containing compounds:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
While specific data on the mechanism of action for this compound is limited, similar compounds often exhibit biological effects through:
Understanding these mechanisms requires further pharmacological studies to elucidate how this compound interacts at the molecular level.
The physical properties of 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea include:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (specific solubility data not provided) |
Key chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under standard lab conditions |
| Reactivity | May react with nucleophiles due to electrophilic sites |
The compound has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: